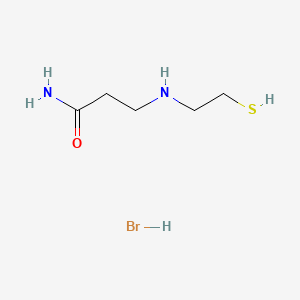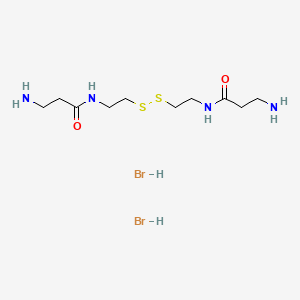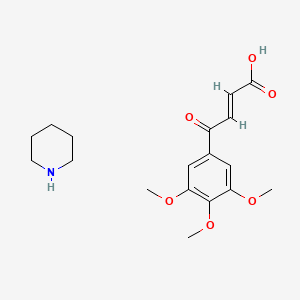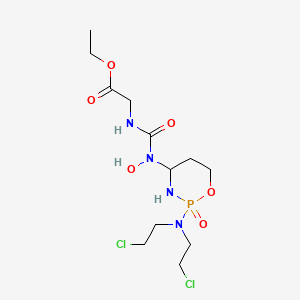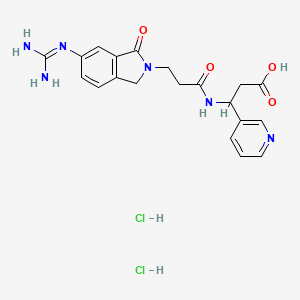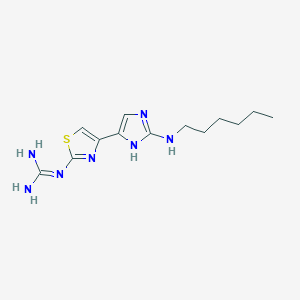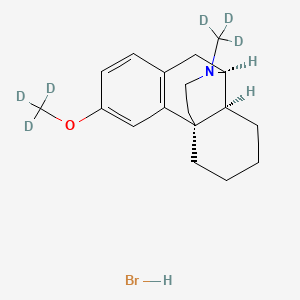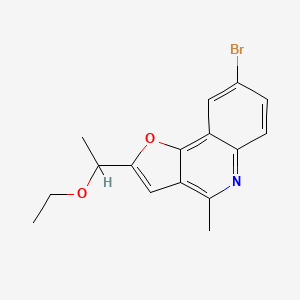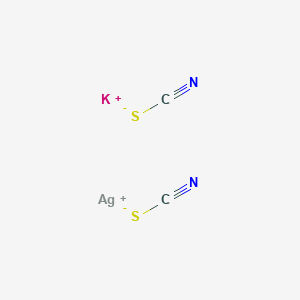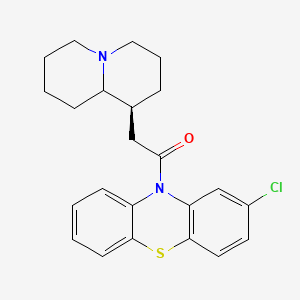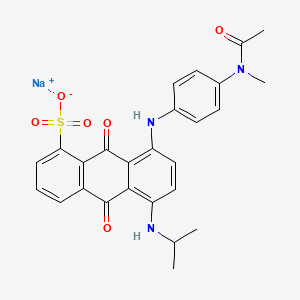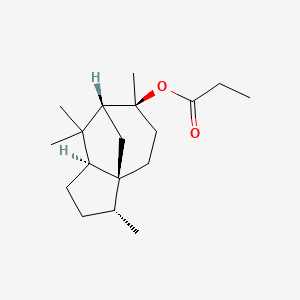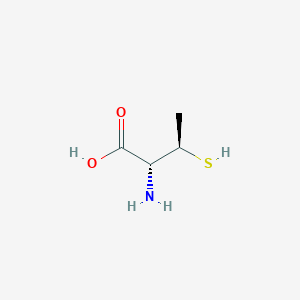
(2R,3R)-2-Amino-3-mercaptobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-Amino-3-mercaptobutanoic acid is a chiral amino acid derivative with a unique structure that includes both an amino group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Amino-3-mercaptobutanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product. For example, the synthesis may involve the use of chiral auxiliaries or catalysts to induce the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-Amino-3-mercaptobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the amino group can produce primary amines. Substitution reactions can result in various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-Amino-3-mercaptobutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzymatic reactions and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-Amino-3-mercaptobutanoic acid involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form covalent bonds with target molecules, leading to changes in their structure and function. This compound may also act as a competitive inhibitor of certain enzymes, blocking their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2-Amino-3-mercaptobutanoic acid: A stereoisomer with different spatial arrangement of the amino and thiol groups.
(2R,3R)-2,3-Butanediol: A compound with similar stereochemistry but different functional groups.
(2R,3R)-Tartaric acid: Another chiral compound with similar stereochemistry but different chemical properties.
Uniqueness
(2R,3R)-2-Amino-3-mercaptobutanoic acid is unique due to its combination of amino and thiol groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its chiral nature also makes it valuable in asymmetric synthesis and as a model compound for studying stereochemistry.
Eigenschaften
CAS-Nummer |
43083-51-8 |
|---|---|
Molekularformel |
C4H9NO2S |
Molekulargewicht |
135.19 g/mol |
IUPAC-Name |
(2R,3R)-2-amino-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C4H9NO2S/c1-2(8)3(5)4(6)7/h2-3,8H,5H2,1H3,(H,6,7)/t2-,3+/m1/s1 |
InChI-Schlüssel |
TYEIDAYBPNPVII-GBXIJSLDSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)N)S |
Kanonische SMILES |
CC(C(C(=O)O)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


